8-((4-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
8-((4-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the sulfonyl group, and the attachment of the fluorophenyl and tolyl groups. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
8-((4-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.
Scientific Research Applications
8-((4-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a lead compound in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural features and reactivity.
Mechanism of Action
The mechanism by which 8-((4-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-((4-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 8-((4-Bromophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 8-((4-Methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Uniqueness
What sets 8-((4-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one apart from similar compounds is the presence of the fluorophenyl group. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-3-2-4-15(13-14)18-19(25)23-20(22-18)9-11-24(12-10-20)28(26,27)17-7-5-16(21)6-8-17/h2-8,13H,9-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTAJGUXTIAYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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